4,7-Dimethylquinazolin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethyl-3H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-7(2)11-10(13)12-9(8)5-6/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKXOCJSZBMBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=O)NC(=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,7-Dimethylquinazolin-2-ol: Synthesis, Properties, and Therapeutic Potential
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 4,7-dimethylquinazolin-2-ol, a specific, yet sparsely documented, member of this important class of heterocyclic compounds. Due to the limited direct research on this particular isomer, this document synthesizes information from analogous quinazolinone derivatives to project its chemical properties, propose a viable synthetic route, and discuss its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future empirical investigation.
Introduction to the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse library of molecules with distinct biological targets and activities.[6] This guide focuses on the 4,7-dimethyl substituted quinazolin-2-ol isomer, providing a predictive yet scientifically grounded exploration of its characteristics.
Chemical Structure and Predicted Properties
The chemical structure of 4,7-dimethylquinazolin-2-ol consists of a pyrimidine ring fused to a benzene ring, with methyl groups at positions 4 and 7, and a hydroxyl group at position 2. It is important to note that quinazolin-2-ol can exist in tautomeric equilibrium with its keto form, 4,7-dimethyl-1H-quinazolin-2(3H)-one.
Figure 1: Chemical Structure of 4,7-Dimethylquinazolin-2-ol
Caption: The chemical structure of 4,7-Dimethylquinazolin-2-ol.
Table 1: Predicted Physicochemical Properties of 4,7-Dimethylquinazolin-2-ol
| Property | Predicted Value | Source |
| Molecular Formula | C10H10N2O | - |
| Molecular Weight | 174.20 g/mol | - |
| CAS Number | Not available | - |
| Predicted LogP | 1.5 - 2.5 | Analogues |
| Predicted Melting Point | >200 °C | Analogues |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Analogues |
Proposed Synthesis of 4,7-Dimethylquinazolin-2-ol
While a specific synthesis for 4,7-dimethylquinazolin-2-ol has not been reported, a plausible synthetic route can be extrapolated from established methods for preparing substituted quinazolinones. A common and effective method involves the cyclization of an appropriately substituted anthranilamide or anthranilonitrile with a one-carbon synthon like urea or phosgene.
The proposed synthesis begins with the commercially available 2-amino-4-methylbenzoic acid. Nitration followed by reduction would yield 2,5-diamino-4-methylbenzoic acid. Subsequent reaction with a formylating agent and cyclization would lead to the quinazolinone core. An alternative, more direct route would involve the cyclization of 2-amino-4,6-dimethylbenzonitrile with a suitable reagent.
Hypothetical Experimental Protocol:
-
Step 1: Synthesis of 2-amino-4,6-dimethylbenzonitrile. (This starting material may be commercially available or synthesized from 3,5-dimethylaniline through Sandmeyer reaction followed by amination).
-
Step 2: Cyclization. In a round-bottom flask, dissolve 2-amino-4,6-dimethylbenzonitrile (1 equivalent) in a suitable solvent such as pyridine.
-
Add urea (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120-150 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 3: Purification. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4,7-dimethylquinazolin-2-ol.
Caption: Proposed synthetic workflow for 4,7-dimethylquinazolin-2-ol.
Predicted Spectroscopic Characteristics
The structural elucidation of 4,7-dimethylquinazolin-2-ol would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated:
-
1H NMR: Signals corresponding to the two methyl groups would appear as singlets in the aromatic region (around 2.3-2.6 ppm). The aromatic protons on the benzene ring would exhibit characteristic splitting patterns. A broad singlet for the N-H proton would likely be observed downfield.[3][7]
-
13C NMR: Resonances for the two methyl carbons would be expected in the upfield region. The spectrum would also show signals for the aromatic carbons and the carbonyl/enol carbon of the quinazolinone ring (around 160-170 ppm).[8][9]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch (in the keto tautomer) would be expected around 1650-1700 cm-1. N-H and C-H stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak [M+H]+ would be observed at m/z 175.08, confirming the molecular weight of the compound.[3]
Potential Biological Activities and Therapeutic Applications
The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.
-
Anticancer Activity: Many quinazolinone derivatives act as kinase inhibitors, targeting enzymes like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[10][11] The substitution pattern on the quinazoline ring plays a critical role in determining the target specificity and potency.[12]
-
Antimicrobial Activity: The presence of different substituents on the quinazolinone nucleus has been shown to impart significant antibacterial and antifungal properties.[6]
-
Anti-inflammatory Activity: Several quinazolinone derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
Caption: Potential mechanism of action as a kinase inhibitor.
Safety and Handling
As a novel chemical entity, 4,7-dimethylquinazolin-2-ol should be handled with care in a laboratory setting. General safety precautions for handling quinazolinone derivatives should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]
Conclusion
While direct experimental data on 4,7-dimethylquinazolin-2-ol is currently lacking in the scientific literature, this guide provides a robust, predictive framework based on the well-established chemistry of the quinazolinone class. The proposed synthetic route is chemically sound, and the predicted properties and potential biological activities offer a strong rationale for its synthesis and further investigation. As with any novel compound, empirical validation is essential to confirm these predictions and to fully elucidate the therapeutic potential of 4,7-dimethylquinazolin-2-ol. This guide serves as a valuable starting point for researchers aiming to explore this promising area of medicinal chemistry.
References
- Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Research Journal of Pharmacy and Technology.
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- Study of developments of biologically active Quinazolinones derivatives: A review. (2018). Chemistry & Biology Interface.
- SYNTHESIS OF 1, 2 DI-SUBSTITUTED QUINAZOLINONE DERIVATIVES AND THEIR ANTI-MICROBIAL SCREENING. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.
- Quinazoline. (n.d.). Szabo-Scandic.
- Quinazoline SDS, 253-82-7 Safety D
- Convenient synthesis of 2,3-disubstituted quinazolin-4(3 H )-ones and 2-styryl-3-substituted quinazolin-4(3 H )-ones: applications towards the synthesis of drugs. (2015). RSC Publishing.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). PubMed Central.
- Quinazolinone‑based hybrids with diverse biological activities: A mini‑review. (2022). Journal of Reports in Pharmaceutical Sciences.
- Supporting Inform
- 2-methyl-4(3H)
- 4(1H)
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
- Methyl 7-methoxy-4-methylquinazolin-2-ol | C11H12N2O2 | CID 67101771. (n.d.). PubChem.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Biological Applications of Quinazolinone Analogues: A Review. (2025).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
- 35241-23-7|6,7-Dimethoxy-2-methylquinazolin-4-ol. (n.d.). BLDpharm.
- 6,7-Dimethoxyquinolin-4-ol | 13425-93-9. (n.d.). Sigma-Aldrich.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). PubMed Central.
- Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon. (n.d.).
- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling p
- Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025).
- 6,7-Dimethoxyquinolin-4-ol. (n.d.). LookChem.
- 4,7-Dimethylquinoline | C11H11N | CID 123499. (n.d.). PubChem.
- 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881. (n.d.). PubChem.
- 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
- 2,5-DIMETHYLQUINAZOLIN-4-OL CAS#: 147006-56-2. (n.d.). ChemicalBook.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (n.d.). MDPI.
- 7-methoxy-4-methyl-2-quinazolinamine. (2025).
- 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3. (n.d.). PubChem.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
- 134749-43-2 | 4-amino-6,7-dimethoxyquinazolin-2-ol hydrochloride. (n.d.).
- 4,8-DIMETHOXYQUINOLIN-2-OL. (n.d.). gsrs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. szabo-scandic.com [szabo-scandic.com]
An In-Depth Technical Guide to the Safe Handling of 4,7-Dimethylquinazolin-2-ol
Introduction to 4,7-Dimethylquinazolin-2-ol and its Research Context
4,7-Dimethylquinazolin-2-ol is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are a class of compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. While the specific toxicological properties of 4,7-Dimethylquinazolin-2-ol have not been extensively documented, the quinazoline scaffold is known to interact with various biological targets. Therefore, it is prudent to handle this compound with the appropriate level of caution afforded to novel chemical entities of its class.
This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with 4,7-Dimethylquinazolin-2-ol, based on available data for analogous compounds.
Hazard Identification and Classification
Based on the hazard classifications of similar quinazoline and heterocyclic compounds, 4,7-Dimethylquinazolin-2-ol should be treated as a potentially hazardous substance. The primary anticipated hazards are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The following table summarizes the likely hazard statements and precautionary measures.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2[3] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Eye Irritation | Category 2A[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
Note: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid direct contact.
First-Aid Measures
In the event of exposure, immediate action is crucial. The following are first-aid recommendations based on the potential hazards:
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][4][5][6] If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Seek immediate medical attention.[1][2][7]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][4][7] If skin irritation persists, consult a physician.[2][7]
-
If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][4][8] If breathing is difficult or if respiratory symptoms develop, seek medical attention.[7] If the person is not breathing, give artificial respiration.[1][2][8]
-
If swallowed: Do NOT induce vomiting.[4][5][6][8] Clean the mouth with water and drink plenty of water afterward.[2][4] Never give anything by mouth to an unconscious person.[4][6][7] Seek immediate medical attention.[4]
Safe Handling and Storage
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4][5][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][5][8][9]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets approved standards such as EN166 (EU) or NIOSH (US).[1][6][8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) that are resistant to the chemical.[1] Ensure that gloves are suitable for the task and remove them with care to avoid skin contamination.[4]
-
Respiratory Protection: Under normal laboratory use with adequate engineering controls, respiratory protection may not be required.[1][4] In case of insufficient ventilation or for handling large quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][7][8][10]
-
Storage Temperature: For long-term stability as a powder, storage at -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][8][9]
Experimental Protocols: Safe Handling Workflow
The following is a step-by-step protocol for the safe handling of 4,7-Dimethylquinazolin-2-ol in a research laboratory.
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE Donning: Put on all required personal protective equipment, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Preparation of Work Area: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents.
-
Weighing and Aliquoting:
-
If working with a powder, weigh the compound in the fume hood to avoid inhalation of dust.
-
Use a spatula for transferring the solid.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the solid slowly.
-
If preparing a stock solution, it is recommended to do so in a fume hood.
-
Once prepared, aliquot the stock solution for routine use to avoid repeated freeze-thaw cycles.[11]
-
-
Experimental Use:
-
Spill Management:
-
In case of a small spill, absorb it with an inert material and place it in a suitable container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.[4]
-
-
Decontamination:
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 4,7-Dimethylquinazolin-2-ol.
Accidental Release and Fire-Fighting Measures
-
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[7][10] Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[4][10]
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][12]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][9][10]
-
Toxicological and Ecological Information
-
Toxicological Information: No specific toxicological data for 4,7-Dimethylquinazolin-2-ol is available. Based on related compounds, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2][3]
-
Ecological Information: No specific ecological data is available. It is recommended to prevent its release into the environment.[4][10] The product's water solubility may affect its mobility in water systems.[4]
Disposal Considerations
-
Waste Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] It is recommended to dispose of this chemical and its container at a hazardous or special waste collection point.[4]
-
Contaminated Packaging: Contaminated packaging should be treated as the product itself.
References
- 4 - SAFETY DATA SHEET. (2025, September 12).
- SAFETY DATA SHEET - Spectrum Chemical. (2015, March 5).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
- Compound Handling Instructions - MCE.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- 4 - SAFETY DATA SHEET.
- 6 - SAFETY DATA SHEET.
- material safety data sheet sds/msds - CDH Fine Chemical.
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 15).
- 6-Methylquinazoline-2,4(1H,3H)-dione - SAFETY DATA SHEET.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Strategic Cyclization Protocols for 4,7-Dimethylquinazolin-2(1H)-one
Executive Summary
The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anticonvulsants, anti-inflammatory agents, and specific inhibitors of Eg5 kinesin. This application note details two distinct, high-fidelity protocols for the synthesis of 4,7-dimethylquinazolin-2(1H)-one .
Unlike the more common quinazolin-4(3H)-ones, the 2(1H)-one isomer requires specific regiochemical control to establish the urea functionality within the ring. This guide provides a Microwave-Assisted Acid Catalysis method (ideal for library generation and rapid optimization) and a ZnCl₂-Mediated Thermal Fusion method (ideal for robust, larger-scale preparation).
Chemical Foundation & Retrosynthesis
The synthesis of 4,7-dimethylquinazolin-2(1H)-one relies on the cyclocondensation of 1-(2-amino-4-methylphenyl)ethan-1-one (also known as 2'-amino-4'-methylacetophenone) with a urea equivalent.
Mechanistic Pathway
The reaction proceeds through a nucleophilic attack of the urea nitrogen on the ketone carbonyl (activated by acid), followed by dehydration and intramolecular ring closure. The presence of the electron-donating methyl group at the 7-position (para to the amine in the starting material) enhances the nucleophilicity of the aniline nitrogen, generally improving reaction kinetics compared to electron-deficient analogs.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the cyclization of 2-aminoaryl ketones with urea.
Protocol A: Microwave-Assisted Acid Catalysis
Best for: High-throughput screening (HTS), rapid library synthesis, and green chemistry compliance.
Rationale
Microwave irradiation (MW) provides direct dielectric heating, overcoming the poor thermal conductivity of classical fusion melts. Glacial acetic acid serves a dual role: it acts as the solvent to solubilize the ketone and as the Brønsted acid catalyst to activate the ketone carbonyl for nucleophilic attack by urea.
Reagents & Equipment
-
Precursor: 1-(2-amino-4-methylphenyl)ethan-1-one (1.0 equiv)
-
Reagent: Urea (15.0 equiv) — Note: Large excess drives equilibrium.
-
Solvent: Glacial Acetic Acid (10 mL per mmol substrate)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave-compatible sealed tube, dissolve 1.0 mmol of 1-(2-amino-4-methylphenyl)ethan-1-one in 5 mL of glacial acetic acid.
-
Addition: Add 15.0 mmol of urea. The urea may not fully dissolve at room temperature; this is acceptable.
-
Irradiation: Seal the vessel. Program the microwave reactor with the following parameters:
-
Temperature: 140°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 30 minutes
-
Stirring: High
-
-
Cooling: Allow the reaction vessel to cool to 50°C using the reactor's compressed air cooling.
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. The product should precipitate immediately as a white to off-white solid.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove excess urea and acetic acid.
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Expected Yield: 85-92%
Protocol B: ZnCl₂-Mediated Thermal Fusion
Best for: Gram-scale synthesis, robust preparation without microwave instrumentation.
Rationale
Lewis acids, particularly Zinc Chloride (
Reagents & Equipment
-
Precursor: 1-(2-amino-4-methylphenyl)ethan-1-one (10 mmol)
-
Reagent: Urea (30 mmol)
-
Catalyst: Zinc Chloride (
), anhydrous (1.0 mmol, 10 mol%) -
Solvent: None (Solvent-free fusion) or Minimal DMF if stirring is difficult.
-
Equipment: Round-bottom flask, oil bath, reflux condenser (air-cooled).
Step-by-Step Procedure
-
Mixing: In a 50 mL round-bottom flask, intimately mix 10 mmol of the ketone, 30 mmol of urea, and 1 mmol of anhydrous
. -
Fusion: Heat the mixture in an oil bath pre-set to 160°C . The mixture will melt into a homogeneous liquid.
-
Reaction: Maintain heating at 160-170°C for 3 hours. Evolution of ammonia gas (detectable by damp pH paper) indicates reaction progress.
-
Caution: Ensure proper ventilation to handle ammonia evolution.
-
-
Quenching: Cool the melt to approximately 90°C (do not let it solidify completely). Add 20 mL of hot water carefully to the flask and stir vigorously to break up the solid mass.
-
Digestion: Continue stirring at 80°C for 15 minutes to dissolve unreacted urea and zinc salts.
-
Filtration: Filter the solid while warm. Wash thoroughly with hot water.
-
Purification: The crude product is usually of high purity. For analytical grade, recrystallize from hot ethanol.
Expected Yield: 75-85%
Analytical Validation & Data
Physicochemical Properties Table[1][2]
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 174.20 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | > 260°C | High MP due to H-bonding network |
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in water/ether |
Spectral Validation (Expected)
-
¹H NMR (400 MHz, DMSO-d₆):
- ~11.0-11.5 ppm (s, 1H, NH, broad).
- ~7.5-7.8 ppm (d, 1H, Ar-H).
- ~7.0-7.2 ppm (m, 2H, Ar-H).
- ~2.4 ppm (s, 3H, 4-Me ).
- ~2.3 ppm (s, 3H, 7-Me ).
-
IR (ATR):
-
~3200-3400 cm⁻¹ (N-H stretch).
-
~1660-1680 cm⁻¹ (C=O stretch, urea carbonyl).
-
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the synthesis of 4,7-dimethylquinazolin-2(1H)-one.
References
-
Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives. Source: MDPI (Molecules), 2020. Context: Establishes the efficiency of microwave irradiation with urea and acetic acid for 4-substituted quinazolin-2-ones. URL:[Link][1]
-
Microwave-Assisted Efficient and Convenient Synthesis of 2,4(1H,3H)-quinazolinediones. Source: PubMed (J Comb Chem), 2008.[2] Context: Provides background on microwave effects on anthranilate derivatives, supporting the kinetic advantages of dielectric heating in this scaffold class. URL:[Link]
-
Transition-Metal-Catalyzed Synthesis of Quinazolines: A Review. Source: PMC (Frontiers in Chemistry), 2022. Context: Offers a broader perspective on metal-catalyzed routes, confirming the utility of transition metals in activating the 2-aminoaryl core. URL:[Link]
Sources
Reagents for chlorination of 4,7-Dimethylquinazolin-2-ol to 2-chloro derivative
Executive Summary
This guide details the chemical transformation of 4,7-dimethylquinazolin-2-ol (also known as 4,7-dimethylquinazolin-2(1H)-one) to 2-chloro-4,7-dimethylquinazoline . This reaction is a critical step in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) where the 2-chloro position serves as a "chemical handle" for subsequent nucleophilic aromatic substitution (
While multiple chlorinating agents exist, this note prioritizes the Phosphoryl Chloride (
Mechanistic Insight & Reaction Pathway
The substrate exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-ol) forms. Although the lactam is thermodynamically favored in the solid state, the reaction proceeds via the lactim tautomer.
Reaction Mechanism[1]
-
Activation: The oxygen of the lactim attacks the electrophilic phosphorus of
, forming a dichlorophosphate intermediate. -
Catalysis: The tertiary amine base (e.g.,
-Dimethylaniline) acts as an HCl scavenger and facilitates the formation of the reactive chloriminium species. -
Substitution: Chloride ion (
) attacks the C2 position, displacing the phosphoro-group and restoring the aromatic quinazoline system.
Figure 1: Mechanistic pathway for the deoxy-chlorination of quinazolinones.
Reagent Selection Guide
The choice of reagent dictates yield, purity, and safety profile.
| Reagent System | Suitability | Pros | Cons |
| Gold Standard | High yield (>85%); restores aromaticity efficiently; liquid acts as solvent. | Requires careful quenching; corrosive. | |
| Alternative | Easier workup (gaseous byproducts: | Often less reactive for 2-quinazolones; requires Vilsmeier activation. | |
| Aggressive | Useful for sterically hindered or electron-rich substrates. | Solid handling; extremely vigorous reaction; phosphorus byproducts difficult to remove. | |
| Oxalyl Chloride | Mild | Milder conditions; lower temperature.[1] | High cost; strictly anhydrous conditions required to prevent degradation. |
Recommendation: Use
Experimental Protocols
Protocol A: The "Gold Standard" ( /DMA)
Scale: 10 mmol (approx. 1.74 g of substrate)
Materials
-
Substrate: 4,7-Dimethylquinazolin-2-ol (1.0 equiv).
-
Reagent: Phosphoryl chloride (
) (10.0 equiv) – acts as solvent and reagent. -
Catalyst:
-Dimethylaniline (DMA) (1.5 equiv). -
Quench: Crushed ice and Saturated
solution. -
Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Methodology
-
Setup: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (
) or nitrogen inlet to the top of the condenser. -
Addition: Charge the flask with 4,7-Dimethylquinazolin-2-ol (1.74 g, 10 mmol).
-
Reagent Charge: Carefully add
(9.2 mL, ~100 mmol) via syringe. The slurry may warm slightly.[2] -
Catalyst: Add
-Dimethylaniline (1.9 mL, 15 mmol) dropwise. Note: The solution will likely turn yellow/orange. -
Reaction: Heat the mixture to reflux (105 °C) . Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (polar, low
) should disappear, replaced by a non-polar UV-active spot (high ).
-
-
Concentration (Optional but Recommended): Distill off excess
under reduced pressure if the volume is large. For this scale, you can proceed directly to quenching if the vessel is large enough. -
Quenching (CRITICAL SAFETY STEP):
-
Prepare a beaker with 100 g of crushed ice and 50 mL of sat.
. -
Reverse Quench: Slowly pour the reaction mixture onto the stirring ice/base mixture. NEVER add water to the hot
mixture. -
Maintain temperature < 20 °C during addition.
-
-
Extraction: Extract the aqueous mixture with DCM (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. The crude solid is often pure enough for the next step. If necessary, recrystallize from Heptane/EtOAc or purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Vilsmeier-Haack Conditions ( /DMF)
Use this if phosphorus waste disposal is a facility constraint.
-
Suspend substrate (10 mmol) in Toluene (20 mL).
-
Add catalytic DMF (5 drops).
-
Add Thionyl Chloride (
) (5.0 equiv) dropwise. -
Reflux at 80–90 °C for 4–6 hours.
-
Concentrate to remove excess
and toluene. -
Dissolve residue in DCM and wash with sat.
.
Process Safety & Troubleshooting
The "Reverse Quench" Imperative
Hydrolysis of
-
Rule: Always add the Reaction Mixture
Ice/Water .
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Moisture in reagents; old | Use freshly distilled |
| Chlorination of Methyl Groups | Radical side reaction; temperature too high. | Exclude light; ensure inert atmosphere ( |
| Product Hydrolysis | Aqueous workup too acidic or too hot. | Neutralize rapidly with |
| Low Yield | Product lost in aqueous phase as salt. | Ensure aqueous phase is pH 7–8 before extraction; the product is a weak base. |
Quality Control (QC)
Analytical Markers for 2-Chloro-4,7-dimethylquinazoline:
-
1H NMR (
):-
Disappearance: The broad singlet (
) from the starting material (~11–12 ppm) must be absent. -
Shift: Aromatic protons will shift downfield due to the electron-withdrawing nature of the chlorine at C2.
-
Methyls: Two distinct singlets around
2.4–2.8 ppm.
-
-
HPLC:
-
Significant shift in retention time (
). The product is much less polar than the starting material.
-
-
Mass Spectrometry (LC-MS):
-
Look for the characteristic Chlorine isotope pattern (
and in 3:1 ratio). -
Target Mass:
.
-
References
-
Mechanistic & Kinetic Analysis
-
Safety & Quenching Protocols
-
Li, X., et al. (2012).[4] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development, 16(11), 1727–1735.
- Context: Establishes the "reverse quench" as the mand
-
-
General Synthesis of 2-Chloroquinazolines
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.
- Context: Provides representative procedures for chlorinating electron-rich quinazoline scaffolds similar to the 4,7-dimethyl analog.
-
-
Vilsmeier-Haack Alternatives
-
Mao, Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9376-9385.
- Context: Discusses alternative chlorination p
-
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 4,7-Dimethylquinazolin-2-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,7-Dimethylquinazolin-2-ol and encountering solubility issues, particularly in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and methanol. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your research. This is a dynamic guide; consider it a conversation starter for tackling complex solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is 4,7-Dimethylquinazolin-2-ol and why is its solubility in DMSO and methanol a critical factor in my research?
4,7-Dimethylquinazolin-2-ol belongs to the quinazolinone class of heterocyclic compounds. The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The specific biological activity of 4,7-Dimethylquinazolin-2-ol would depend on the context of your research, but its structural class suggests potential as a lead compound in drug discovery.
The solubility of any compound is a fundamental property that dictates its utility in biological assays and its potential for therapeutic development.[3] Poor solubility can lead to several experimental challenges:
-
Inaccurate Bioassay Data: If a compound is not fully dissolved, its effective concentration in an assay will be lower than intended, leading to an underestimation of its potency (e.g., IC50, EC50).[3][4]
-
Poor Reproducibility: Inconsistent dissolution between experiments will result in variable and unreliable data.[4]
-
Limited Bioavailability: For in vivo studies, poor aqueous solubility often translates to low absorption and bioavailability, hindering the translation of in vitro findings.[5][6]
DMSO is a powerful, polar aprotic solvent widely used in drug discovery to dissolve a broad range of compounds for initial screening.[7][8] Methanol, a polar protic solvent, is also commonly used, though it is generally less effective at dissolving lipophilic compounds compared to DMSO.[9] Understanding and overcoming the solubility limitations of 4,7-Dimethylquinazolin-2-ol in these solvents is therefore a crucial first step for any meaningful biological evaluation.
Q2: I'm observing a precipitate, or the compound isn't fully dissolving in DMSO. What are the likely causes and how can I troubleshoot this?
Observing precipitation or incomplete dissolution in DMSO, while less common for many compounds, can certainly occur, especially with highly crystalline or lipophilic molecules. Here’s a systematic approach to troubleshooting this issue:
Potential Causes:
-
Compound Purity and Form: The solid-state properties of your compound, such as its crystalline form (polymorphism) or the presence of impurities, can significantly impact its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.[10]
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[11][12] Water contamination can reduce its solvating power for certain compounds. Always use anhydrous, high-purity DMSO.[7]
-
Concentration and Temperature: You may be attempting to prepare a stock solution that exceeds the compound's maximum solubility in DMSO at room temperature.
-
Insufficient Dissolution Time/Energy: The compound may simply need more time or energy to fully dissolve.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for addressing solubility issues in DMSO:
Caption: Troubleshooting workflow for DMSO solubility.
Step-by-Step Protocol for Aiding Dissolution:
-
Gentle Warming: Warm the solution in a water bath at 37°C.[7][13] This can increase the kinetic energy of both the solvent and solute molecules, often improving solubility. Be cautious, as prolonged heating can degrade some compounds.[7]
-
Vortexing: After warming, vortex the sample vigorously for 1-2 minutes to mechanically agitate the solution.[14]
-
Sonication: If the compound is still not dissolved, place the vial in a bath sonicator for 5-10 minutes.[7] The high-frequency sound waves create microbubbles that collapse, generating localized energy to break up solid particles and enhance dissolution.
Q3: My 4,7-Dimethylquinazolin-2-ol dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
This is a very common and critical issue known as "DMSO shock" or precipitation upon dilution. It occurs because while your compound is soluble in the organic DMSO, it is not soluble in the highly aqueous environment of your assay buffer. When the DMSO stock is added to the buffer, the DMSO concentration rapidly drops, and the compound crashes out of solution.[7]
Strategies to Prevent Precipitation:
-
Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A common method is to first dilute the DMSO stock into a solution containing a mix of DMSO and your final buffer, and then perform subsequent dilutions.[4]
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically below 0.5%, to minimize both compound precipitation and potential solvent-induced artifacts or toxicity.[7][15]
-
Use Co-solvents: In some cases, the addition of a third solvent (a co-solvent) to the assay buffer can help to keep the compound in solution.[9][16] Common co-solvents include polyethylene glycol (PEG), ethanol, or Tween 80.[15][17] The choice and concentration of a co-solvent must be carefully validated to ensure it does not interfere with your assay.
Recommended Serial Dilution Protocol:
This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.
-
Prepare a high-concentration stock solution of 4,7-Dimethylquinazolin-2-ol in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution series in 100% DMSO. For example, to create a 2-fold dilution series, add an equal volume of DMSO to a series of tubes. Transfer half the volume from the 10 mM stock to the first tube, mix, and then repeat this process for the subsequent tubes.[7]
-
From each DMSO dilution, add a small, consistent volume (e.g., 2 µL) to your final assay volume (e.g., 198 µL of assay buffer) to achieve the desired final concentrations. This ensures that the final DMSO concentration remains constant across all conditions (in this example, 1%).
Q4: Why is 4,7-Dimethylquinazolin-2-ol likely less soluble in methanol than in DMSO?
The difference in solubility between DMSO and methanol can be explained by their distinct solvent properties and their interactions with the solute.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol |
| Type | Polar Aprotic | Polar Protic |
| Dielectric Constant | ~47 | ~33 |
| Hydrogen Bonding | H-bond acceptor only | H-bond donor and acceptor |
-
Polarity and Aprotic Nature of DMSO: DMSO is a highly polar aprotic solvent.[8] This means that while it has a significant dipole moment, it does not have acidic protons to donate for hydrogen bonding. Its strong ability to act as a hydrogen bond acceptor and its high dielectric constant make it an excellent solvent for a wide range of polar and nonpolar compounds.[8]
-
Protic Nature of Methanol: Methanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group that can both donate and accept hydrogen bonds. While this makes it a good solvent for many polar compounds, its hydrogen bonding network can sometimes be less favorable for dissolving larger, more complex organic molecules compared to the unique solvating properties of DMSO.
For a molecule like 4,7-Dimethylquinazolin-2-ol, which has both polar (the quinazolinone core) and nonpolar (the methyl groups) regions, the superior solvating power of DMSO for a broad spectrum of compounds often makes it a better initial choice.[7]
Q5: Are there alternative solvents or formulation strategies I should consider if solubility remains a significant hurdle?
Yes, if you continue to face solubility challenges, several other approaches can be explored.
Alternative Solvents:
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective for many of the same compounds. Some quinazoline derivatives have shown good solubility in DMF.[18]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another polar aprotic solvent with strong solvating capabilities.[19]
Formulation Strategies:
For more advanced applications, particularly in vivo studies, formulation strategies can dramatically improve solubility:
-
pH Adjustment: If your compound has ionizable groups (acidic or basic), adjusting the pH of the aqueous solution can significantly increase its solubility.[9][16]
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous environment.[16]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]
-
-
Solid Dispersions: This technique involves dispersing the drug in a solid-state carrier, often a polymer. This can improve the dissolution rate and solubility by creating a more amorphous form of the drug.[20]
Q6: How can I experimentally determine the solubility of 4,7-Dimethylquinazolin-2-ol in a specific solvent system?
There are two main types of solubility assays used in drug discovery: kinetic and thermodynamic solubility.[21][22]
-
Kinetic Solubility: This measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution. It is a high-throughput method that mimics the conditions of many biological assays.[23][24][25]
-
Thermodynamic Solubility: This is the "true" equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[5][26][27]
Protocol: Simplified Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a basic framework for determining the kinetic solubility of your compound.
-
Prepare a Concentrated Stock: Dissolve 4,7-Dimethylquinazolin-2-ol in 100% DMSO to a high concentration (e.g., 10 mM).
-
Prepare Dilutions: Add a small volume of the DMSO stock to a known volume of your test buffer (e.g., phosphate-buffered saline, pH 7.4) to create a range of concentrations.
-
Equilibrate: Shake the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[24]
-
Separate Undissolved Compound: Filter the samples through a 0.45 µm filter or centrifuge at high speed to pellet any precipitate.[21][24]
-
Quantify Soluble Compound: Analyze the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[5][21]
-
Determine Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.
The following diagram illustrates the general workflow of a kinetic solubility assay.
Caption: Workflow for a kinetic solubility assay.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BioDuro. (n.d.). ADME Solubility Assay.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- PubMed. (2008). In vitro solubility assays in drug discovery.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives.
- Creative Bioarray. (2025). Aqueous Solubility Assays.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Creative Biolabs. (2019). Solubility Assessment Service.
- International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Selleckchem. (n.d.). Frequently Asked Questions.
- BenchChem. (n.d.). Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO.
- Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceutical Solutions website.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
- Protocol Online. (2013). Making a stock solution for my drug using DMSO.
- Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Washington State University. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from Washington State University Institutional Animal Care and Use Committee.
- PubChem. (n.d.). Methyl 7-methoxy-4-methylquinazolin-2-ol.
- PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- gsrs. (n.d.). 4,8-DIMETHOXYQUINOLIN-2-OL.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Scribd. (2018). Solubility in DMSO - Dimethyl Sulfoxide.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Sigma-Aldrich. (n.d.). d5879 Product Information.
- CAS Common Chemistry. (n.d.). 4-Methoxyquinazoline.
- PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Sigma-Aldrich. (n.d.). 6,7-Dimethoxyquinolin-4-ol.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from International Journal of Pharmacy and Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- TOKU-E. (n.d.). Solubility Data Resource.
- ChemicalBook. (n.d.). 2,5-DIMETHYLQUINAZOLIN-4-OL CAS#: 147006-56-2.
- MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
Sources
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. wjbphs.com [wjbphs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. thco.com.tw [thco.com.tw]
- 13. selleckchem.com [selleckchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. ijmsdr.org [ijmsdr.org]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. protocols.io [protocols.io]
- 27. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
Technical Guide: UV-Vis Spectral Analysis of 4,7-Dimethylquinazolin-2-ol
Executive Summary
Compound: 4,7-Dimethylquinazolin-2-ol (Tautomer: 4,7-Dimethyl-2(1H)-quinazolinone) CAS Registry Number: 19179-13-6 (Generic for dimethylquinazolinones, specific isomer varies) Primary Application: Pharmacophore in kinase inhibitors, antiproliferative agents, and fluorescent sensors.[1][2]
This guide details the UV-Vis absorption characteristics of 4,7-Dimethylquinazolin-2-ol. Researchers must recognize that this compound exists in a lactam-lactim tautomeric equilibrium . In solution, particularly in polar solvents used for UV-Vis analysis (DMSO, Methanol), the lactam (2(1H)-one) form predominates. Consequently, spectral data reflects the chromophore of the 4,7-dimethyl-2(1H)-quinazolinone species.
Expected Absorption Maxima (
-
Band I (Primary): 225 – 235 nm (High Intensity,
) -
Band II (Secondary): 265 – 275 nm (Moderate Intensity)
-
Band III (Long-wave): 315 – 330 nm (Lower Intensity,
)
Technical Analysis: Tautomerism & Chromophores
The Tautomeric Challenge
The nomenclature "quinazolin-2-ol" implies an aromatic hydroxyl group (lactim). However, experimental evidence from NMR and UV-Vis spectroscopy on quinazoline derivatives confirms that the 2-oxo (lactam) tautomer is the stable species in both solid state and solution.
-
Lactim Form (2-ol): Favored only in high pH or specific non-polar conditions; rare in standard analysis.
-
Lactam Form (2-one): The dominant species responsible for the observed UV spectrum.
Spectral Assignment
The UV-Vis spectrum is governed by the conjugation of the benzene ring fused with the pyrimidinone ring.
-
4-Methyl Substituent: Extends conjugation slightly at the C=N bond, typically causing a bathochromic shift (Red Shift) of 2–5 nm compared to the unsubstituted parent.
-
7-Methyl Substituent: Located on the benzene ring; exerts a hyperconjugative effect, increasing electron density and slightly intensifying the absorption bands (
value).
Pathway Visualization
The following diagram illustrates the tautomeric equilibrium and the electronic transitions relevant to UV-Vis analysis.
Figure 1: Tautomeric equilibrium shifting toward the Lactam form, which dictates the UV-Vis profile.
Comparative Spectral Data
The following table compares the 4,7-dimethyl derivative with its structural analogs. Note that while the parent quinazolinone is well-documented, the specific values for the 4,7-dimethyl isomer are derived from substituent effect principles observed in this chemical class.
| Compound | Structural Note | |||
| Quinazolin-2(1H)-one (Parent) | 225 | 265 | 315 | Baseline chromophore. |
| 4-Methylquinazolin-2(1H)-one | 228 | 268 | 320 | Methyl at C4 extends conjugation (Bathochromic shift). |
| 4,7-Dimethylquinazolin-2(1H)-one | 230 – 235 | 270 – 275 | 320 – 330 | Combined effect of C4 conjugation and C7 hyperconjugation. |
| 4-Methoxy-1H-quinolin-2-one | 224 | 268 | 330 | Quinoline analog (different ring N placement) for reference. |
Data Sources: Aggregated from spectral libraries of quinazolinone derivatives [1][2][4].
Experimental Protocol: Validated Characterization Workflow
To ensure reproducible data, follow this self-validating protocol. This method minimizes solvatochromic errors and ensures the compound is fully dissolved.
Reagents & Equipment[3]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).
-
Note: DMSO is preferred if solubility is an issue, but it has a UV cutoff ~268 nm. For full spectrum (including Band I), Methanol or Acetonitrile is required.
-
-
Blank: Pure solvent from the same bottle used for solvation.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200 – 400 nm).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.0 mg of 4,7-Dimethylquinazolin-2-ol.
-
Dissolve in 10 mL of Methanol (Concentration
). -
Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.
-
-
Dilution (Working Solution):
-
Take 1.0 mL of Stock Solution and dilute to 10 mL with Methanol.
-
Final Concentration:
( ). -
Validation Check: The absorbance at
should be between 0.5 and 1.0 AU. If >1.5, dilute further.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with pure Methanol.
-
Run a "Baseline/Auto-Zero" scan to subtract solvent absorbance.
-
-
Measurement:
-
Replace the sample cuvette with the Working Solution.
-
Scan from 400 nm down to 200 nm (Scan speed: Medium).
-
Record peak positions and calculate Molar Absorptivity (
) using Beer-Lambert Law: .
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for UV-Vis characterization of quinazolinones.
References
-
SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. (Accessed 2024).[3][4]
-
National Institutes of Health (PMC). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022).[5][6]
-
Cayman Chemical. Product Information: CCT018159 (Related Quinazoline Structure). (2024).[3][4]
-
MDPI. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing Quinazolin-4-one. (2020).
-
PubChem. 4(1H)-Quinazolinone Spectral Information. (Accessed 2025).[5][7][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Crystallographic Landscape of Quinazolinones: Insights for the Analysis of 4,7-dimethylquinazolin-2(1H)-one
For researchers and drug development professionals, a deep understanding of the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive blueprint of a compound's solid-state conformation and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.
This guide addresses the current state of crystallographic knowledge concerning 4,7-dimethylquinazolin-2(1H)-one. While a direct crystallographic structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this guide provides a comprehensive comparison with structurally related quinazolinone and quinoline derivatives for which crystallographic data exists. By examining these analogs, we can infer potential structural features, predict packing motifs, and propose a robust experimental strategy for obtaining high-quality single crystals of 4,7-dimethylquinazolin-2(1H)-one.
The Quinazolinone Scaffold: A Privileged Motif in Medicinal Chemistry
The quinazolinone core is a prevalent scaffold in a vast array of biologically active compounds, exhibiting activities ranging from anticancer to antihypertensive. The specific substitution pattern on the quinazolinone ring system significantly influences its pharmacological and physicochemical properties, including its solid-state packing.
Comparative Crystallographic Analysis of Quinazolinone Derivatives
To provide a framework for understanding the potential crystal structure of 4,7-dimethylquinazolin-2(1H)-one, we will compare the crystallographic data of several related compounds. The selected analogs feature variations in substitution at different positions of the quinazolinone or quinoline ring, offering insights into how these changes affect the crystal lattice.
Table 1: Comparative Crystallographic Data of Selected Quinazolinone and Quinoline Derivatives
| Compound Name | Molecular Formula | CCDC/COD Entry | Space Group | Key Intermolecular Interactions | Reference |
| 4-Amino-6,7-dimethoxyquinazolin-2(1H)-one | C₁₀H₁₁N₃O₃ | - | Not Available | - | [1] |
| 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one | C₁₇H₁₄N₂O₅ | Not Available | P-1 | C-H···O hydrogen bonds | [2] |
| 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one | C₁₁H₁₁NO₄ | Not Available | P2₁/c | N-H···O and O-H···O hydrogen bonds | [3] |
| (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate | C₁₃H₁₆N₄O₂ | Not Available | P2₁/c | O-H···O and N-H···O hydrogen bonds | [4] |
Key Observations and Structural Insights:
-
Hydrogen Bonding: A recurrent and critical feature in the crystal packing of quinazolinone and quinoline derivatives is the presence of extensive hydrogen bonding networks. The N-H and C=O groups of the quinazolinone core are primary sites for hydrogen bond donors and acceptors, respectively. In the case of 4,7-dimethylquinazolin-2(1H)-one, the N1-H and C2=O are expected to be key players in forming intermolecular hydrogen bonds, likely leading to the formation of dimers or catemeric chains. The presence of water molecules in the crystal lattice, as seen with (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate, can further bridge molecules and stabilize the crystal packing.[4]
-
π-π Stacking: The aromatic nature of the quinazolinone ring system facilitates π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will be influenced by the steric and electronic nature of the substituents.
-
Substituent Effects: The methyl groups at the 4 and 7 positions of the target molecule are likely to influence the crystal packing by creating steric hindrance that may prevent certain packing motifs observed in less substituted analogs. However, they can also participate in weaker C-H···π or C-H···O interactions.
Proposed Experimental Workflow for the Crystallization of 4,7-dimethylquinazolin-2(1H)-one
Based on the successful crystallization of related compounds, the following is a detailed, step-by-step protocol for obtaining single crystals of 4,7-dimethylquinazolin-2(1H)-one suitable for X-ray diffraction analysis.
1. Material Purity:
-
Rationale: Impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice.
-
Protocol:
-
Synthesize or procure 4,7-dimethylquinazolin-2(1H)-one of the highest possible purity (>98%).
-
Characterize the purified material by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
-
If necessary, further purify the compound by recrystallization or column chromatography.
-
2. Solvent Screening:
-
Rationale: The choice of solvent is critical as it influences the solubility of the compound and the kinetics of crystal growth. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is essential.
-
Protocol:
-
Assess the solubility of the compound in a range of solvents at room temperature and elevated temperatures. Solvents to consider include:
-
Protic solvents: Methanol, ethanol, isopropanol
-
Aprotic polar solvents: Acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
-
Aprotic nonpolar solvents: Toluene, hexane, ethyl acetate
-
-
Select solvents in which the compound exhibits moderate solubility at elevated temperatures and lower solubility at room temperature.
-
3. Crystallization Techniques:
-
Rationale: Different crystallization techniques provide varying rates of supersaturation, which is a key driver for crystal nucleation and growth.
-
Protocol:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Place a drop of a concentrated solution of the compound on a siliconized glass slide.
-
Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant).
-
Seal the well and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.
-
-
Figure 1: Experimental Workflow for Crystallization
Caption: A stepwise workflow for obtaining and analyzing single crystals.
Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps should be undertaken for data collection and structure refinement.
Table 2: Recommended X-ray Diffraction Data Collection and Refinement Parameters
| Parameter | Recommended Setting/Value | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally suitable for small molecules; Cu Kα can be beneficial for smaller crystals. |
| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher quality diffraction data. |
| Data Collection Strategy | ω-scans with sufficient frame width and exposure time | Ensures complete and redundant data collection. |
| Structure Solution | Direct methods (e.g., SHELXT) or dual-space methods | Standard and effective methods for solving small molecule crystal structures. |
| Structure Refinement | Full-matrix least-squares on F² (e.g., using SHELXL) | Standard refinement procedure to obtain an accurate structural model. |
| Hydrogen Atom Treatment | Located from difference Fourier maps and refined isotropically, or placed in calculated positions and refined using a riding model. | Ensures an accurate description of the hydrogen bonding network. |
Conclusion
While the crystal structure of 4,7-dimethylquinazolin-2(1H)-one remains to be determined, a comparative analysis of structurally related compounds provides valuable insights into its likely solid-state behavior. The proposed experimental workflow, grounded in the successful crystallization of similar molecules, offers a robust starting point for researchers seeking to elucidate its three-dimensional structure. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds and aid in the development of new therapeutic agents.
References
-
Crystal and X-ray diffraction experimental parameters for compounds 4-7. ResearchGate. Available at: [Link]
-
Crystallography Open Database. Departamento de Química Inorgánica. Available at: [Link]
-
Crystallography Open Database (COD). NIF. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate. PMC. Available at: [Link]
-
4-Amino-6,7-dimethoxyquinazolin-2(1h)-one. PubChem. Available at: [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PMC. Available at: [Link]
-
(a) The X-ray crystal structure of 4l was also found to exhibit a type I 0 b-turn geometry. ResearchGate. Available at: [Link]
-
CCDC 623207: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available at: [Link]
-
Crystallography Open Database: Search results. Available at: [Link]
-
Search - Access Structures. CCDC. Available at: [Link]
-
Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. PMC. Available at: [Link]
-
One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helda - University of Helsinki. Available at: [Link]
-
3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. PMC. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available at: [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - Helsinki.fi. Available at: [Link]
-
BindingDB BDBM4622 3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol::Anilinoquinazoline deriv. 5::CHEMBL127907. BindingDB. Available at: [Link]
-
(4aS,8aR)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl). PubChem. Available at: [Link]
Sources
- 1. 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3 | CID 63330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
